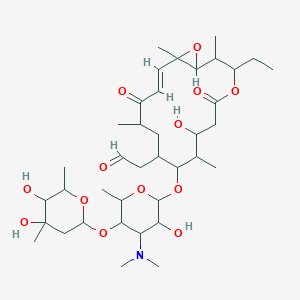
Antibiotic M 119a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic M 119a is a novel antibiotic that has been recently discovered and has shown promising results in scientific research. It belongs to the class of tetracyclines and is produced by a strain of Streptomyces species.
Mecanismo De Acción
Antibiotic M 119a exerts its antibacterial activity by inhibiting the bacterial protein synthesis. It binds to the bacterial ribosome and prevents the attachment of aminoacyl-tRNA to the A-site of the ribosome, thereby blocking the elongation of the polypeptide chain. This leads to the inhibition of bacterial growth and ultimately results in the death of the bacterial cell.
Efectos Bioquímicos Y Fisiológicos
Antibiotic M 119a has been found to have low toxicity and is well tolerated in animal models. It has also been shown to have a low potential for inducing bacterial resistance. Furthermore, it has been found to have a broad spectrum of antibacterial activity, which makes it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Antibiotic M 119a has several advantages for use in lab experiments. It has a high potency and can be used at low concentrations, which reduces the cost of experiments. Moreover, it has a broad spectrum of activity, which makes it useful for testing against a wide range of bacterial strains. However, one limitation of using Antibiotic M 119a in lab experiments is that it is not commercially available, which makes it difficult to obtain for research purposes.
Direcciones Futuras
Antibiotic M 119a has several potential future directions for research. One direction is to investigate its synergistic effects with other antibiotics, which could lead to the development of more effective combination therapies. Another direction is to study its mechanism of action in more detail, which could provide insights into the development of new antibiotics with similar modes of action. Additionally, further research could focus on the optimization of the fermentation process for the production of Antibiotic M 119a, which could lead to its commercialization and availability for research purposes.
Conclusion
Antibiotic M 119a is a promising antibiotic that has shown potential in scientific research. Its broad spectrum of activity, low toxicity, and low potential for inducing bacterial resistance make it a potential candidate for the development of new antibiotics. Further research is needed to explore its potential applications and to optimize its production for commercial use.
Métodos De Síntesis
Antibiotic M 119a is synthesized by fermentation of a Streptomyces species, which is a soil-dwelling bacterium. The fermentation process involves the cultivation of the bacteria in a nutrient-rich medium, followed by the extraction of the antibiotic from the culture broth. The purification of the antibiotic is achieved through a series of chromatographic techniques.
Aplicaciones Científicas De Investigación
Antibiotic M 119a has been extensively studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It has been found to be effective against several pathogenic bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. Moreover, it has also shown promising results in the treatment of infections caused by antibiotic-resistant bacteria.
Propiedades
Número CAS |
111205-12-0 |
|---|---|
Nombre del producto |
Antibiotic M 119a |
Fórmula molecular |
C38H63NO13 |
Peso molecular |
741.9 g/mol |
Nombre IUPAC |
2-[(14E)-9-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde |
InChI |
InChI=1S/C38H63NO13/c1-11-27-21(4)35-38(8,52-35)14-12-25(41)19(2)16-24(13-15-40)32(20(3)26(42)17-28(43)49-27)51-36-31(44)30(39(9)10)33(22(5)48-36)50-29-18-37(7,46)34(45)23(6)47-29/h12,14-15,19-24,26-27,29-36,42,44-46H,11,13,16-18H2,1-10H3/b14-12+ |
Clave InChI |
YCTQEQQSGKHSQT-WYMLVPIESA-N |
SMILES isomérico |
CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)C |
SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)C |
SMILES canónico |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)CC=O)C)C)C |
Sinónimos |
M 119-a M-119-a M1190a |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



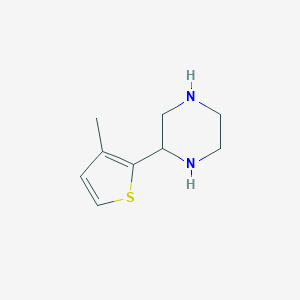
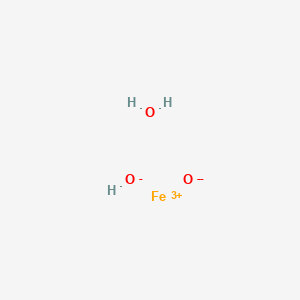
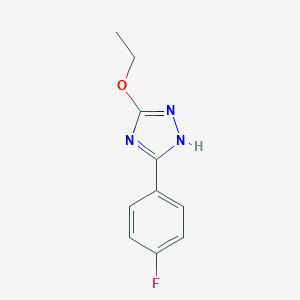
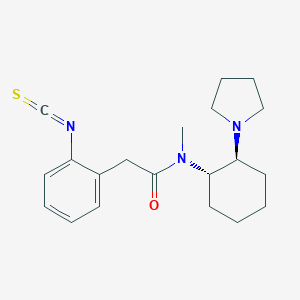
![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)
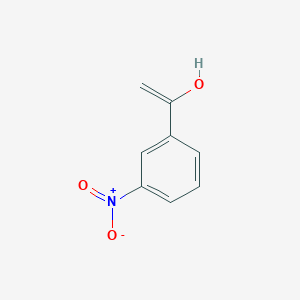
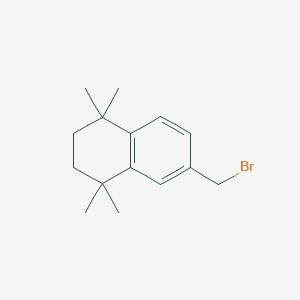
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B39108.png)
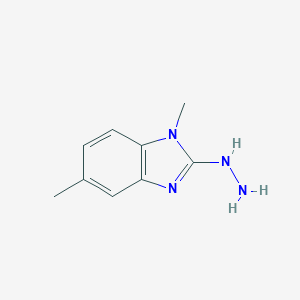
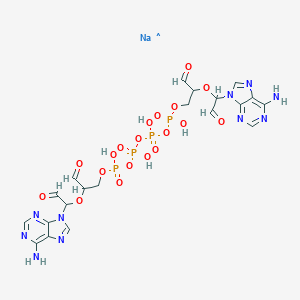
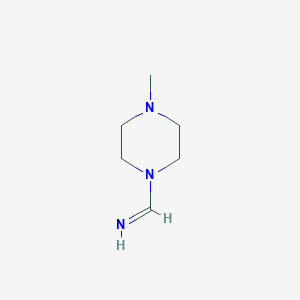
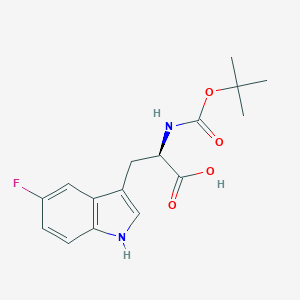
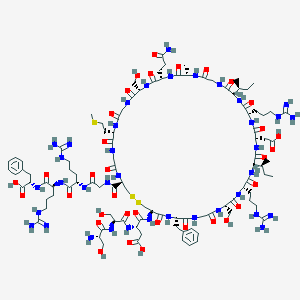
![3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B39122.png)